molecular formula C12H20O2 B8766018 2-Acetyl-3-butylcyclohexanone CAS No. 56745-68-7

2-Acetyl-3-butylcyclohexanone

Cat. No.: B8766018
CAS No.: 56745-68-7
M. Wt: 196.29 g/mol
InChI Key: BMIDYWQTSKZWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Based on these analogs, 2-Acetyl-3-butylcyclohexanone is presumed to be a cyclohexanone derivative with an acetyl group at position 2 and a butyl group at position 2. Such substitutions influence steric hindrance, electronic effects, and reactivity, as seen in related compounds .

Properties

CAS No.

56745-68-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-acetyl-3-butylcyclohexan-1-one

InChI

InChI=1S/C12H20O2/c1-3-4-6-10-7-5-8-11(14)12(10)9(2)13/h10,12H,3-8H2,1-2H3

InChI Key

BMIDYWQTSKZWSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCC(=O)C1C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Cyclohexanone derivatives exhibit variations in melting points, solubility, and stability depending on substituent type and position. For example:

  • 1-[2-(Cyclohexyloxy)-3,6-dihydroxyphenyl]ethanone (CAS 33537-80-3) has a melting point of 75–76°C due to hydrogen bonding from hydroxyl groups .
  • 2-Methylcyclohexanone (CAS 583-60-8) is a liquid at room temperature, reflecting reduced crystallinity from its methyl substituent .
  • 2-Allyl-3-methylcyclohexanone (CAS 56620-95-2) likely has intermediate stability due to its allyl group, which introduces conjugation but less rigidity than aromatic substituents .

Data Table 1: Physical Properties of Cyclohexanone Derivatives

Compound Substituents Melting Point/State Key Structural Influence Reference
1-[2-(Cyclohexyloxy)-3,6-dihydroxyphenyl]ethanone Cyclohexyloxy, hydroxyl 75–76°C Hydrogen bonding from -OH groups
2-Methylcyclohexanone Methyl Liquid (RT) Reduced crystallinity
2-Allyl-3-methylcyclohexanone Allyl, methyl Not reported Conjugation from allyl group

Steric and Electronic Influences

  • Butyl vs. This contrasts with 2-methylcyclohexanone, where smaller substituents favor faster reactions .
  • Acetyl vs. Allyl Groups : Acetyl groups are stronger electron-withdrawing groups compared to allyl, increasing the electrophilicity of the ketone carbon. This enhances reactivity in nucleophilic additions relative to allyl-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.